

OGT 2115 Treatment in Subarachnoid Hemorrhage Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **OGT 2115**

Cat. No.: **B609723**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key contributor to poor outcomes after SAH is the development of early brain injury, characterized by a significant neuroinflammatory response. Heparanase, an endo- β -D-glucuronidase, has been identified as a critical mediator in this inflammatory cascade. The selective heparanase inhibitor, **OGT 2115**, has emerged as a promising therapeutic agent by mitigating this neuroinflammation and improving neurological outcomes in preclinical models of SAH.

These application notes provide a comprehensive overview of the use of **OGT 2115** in a rat model of subarachnoid hemorrhage, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of **OGT 2115** in a rat model of SAH induced by endovascular perforation.

Table 1: Neurological Outcome Scores

Treatment Group	Neurological Score (Median \pm SEM)
Sham	20.5 \pm 0.5
SAH + Vehicle	11 \pm 3
SAH + OGT 2115	15 \pm 3*

*p < 0.05 compared to SAH + Vehicle group

Table 2: Leukocyte Trafficking in Pial Venules

Treatment Group	Leukocyte Adhesion (cells/100 μ m/min)	Leukocyte Emigration (cells/mm 2 /min)
Sham	0.5 \pm 0.2	1.2 \pm 0.5
SAH + Vehicle	8.5 \pm 1.5	25.6 \pm 4.2
SAH + OGT 2115	2.1 \pm 0.8	7.8 \pm 2.1

*p < 0.05 compared to SAH + Vehicle group

Experimental Protocols

Endovascular Perforation Model of Subarachnoid Hemorrhage in Rats

This protocol describes the induction of SAH in rats by perforating the internal carotid artery bifurcation, a model that closely mimics the rupture of a cerebral aneurysm in humans.[\[1\]](#)[\[2\]](#)

Materials:

- Male Sprague-Dawley rats (300-350 g)
- Anesthesia (e.g., isoflurane)
- Surgical microscope

- Micro-surgical instruments
- 4-0 sharpened nylon suture
- Heating pad

Procedure:

- Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
- Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and place a temporary clip on the CCA and ICA.
- Introduce a sharpened 4-0 nylon suture into the ECA stump.
- Remove the temporary clips and advance the suture through the ICA until resistance is felt at the bifurcation of the anterior and middle cerebral arteries.
- Advance the suture an additional 2-3 mm to perforate the vessel.
- Withdraw the suture and ligate the ECA stump.
- Close the incision and allow the animal to recover.
- Sham-operated animals undergo the same procedure without perforation of the artery.

OGT 2115 Administration via Osmotic Pump

This protocol details the preparation and implantation of an Alzet osmotic pump for continuous intracerebroventricular delivery of **OGT 2115**.

Materials:

- **OGT 2115**
- Vehicle (e.g., 10% DMSO in sterile saline or corn oil)[3][4]

- Alzet osmotic pump (Model 1003D or similar)
- Stereotaxic frame
- Anesthesia

Procedure:

- Dissolve **OGT 2115** in the chosen vehicle to the desired concentration. Ensure complete dissolution.
- Fill the Alzet osmotic pump with the **OGT 2115** solution according to the manufacturer's instructions.
- Three hours after SAH induction, anesthetize the rat and place it in a stereotaxic frame.
- Implant the osmotic pump subcutaneously in the neck region.
- Connect the pump to a brain infusion cannula stereotactically implanted into the lateral ventricle.
- Secure the cannula and close the incision.

Neurological Scoring Assessment

A 21-point neurological scoring system, adapted from the Garcia score, is used to assess motor and sensory function at 48 hours post-SAH.^{[5][6][7]} A higher score indicates better neurological function.

Scoring Categories (Total of 21 points):

- Spontaneous Activity (3 points): Observe the rat in its cage for 5 minutes.
 - 3: Normal, explores the cage.
 - 2: Reduced activity, some exploration.
 - 1: Moves only when stimulated.

- 0: No spontaneous movement.
- Symmetry of Limb Movement (3 points): Observe the rat's movement.
 - 3: Normal, symmetrical movement.
 - 2: Mild asymmetry.
 - 1: Clear limb preference or weakness.
 - 0: Circling or unable to move a limb.
- Forelimb Outstretching (3 points): Lift the rat by its tail.
 - 3: Both forelimbs extend symmetrically.
 - 2: One forelimb extends less than the other.
 - 1: One forelimb shows minimal extension.
 - 0: No forelimb extension.
- Climbing (3 points): Place the rat on a wire cage wall.
 - 3: Climbs normally.
 - 2: Impaired climbing, some difficulty.
 - 1: Unable to climb, holds on.
 - 0: Falls off.
- Body Proprioception (3 points): Gently push the rat sideways.
 - 3: Resists firmly.
 - 2: Resists with some difficulty.
 - 1: Minimal resistance.

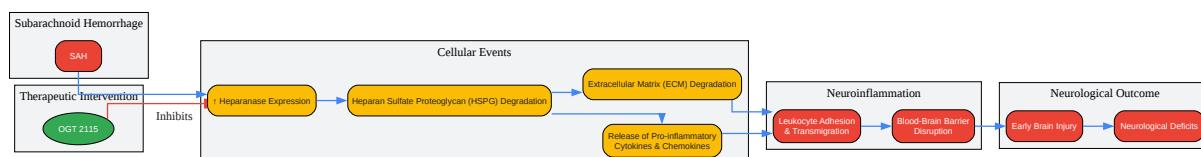
- 0: Falls over without resistance.
- Response to Vibrissae Stimulation (3 points): Touch the vibrissae on each side.
 - 3: Symmetrical head turning.
 - 2: Asymmetrical or delayed response.
 - 1: Minimal or no response on one side.
 - 0: No response.
- Beam Walk (3 points): Have the rat traverse a narrow beam.
 - 3: Crosses without difficulty.
 - 2: Slips but recovers.
 - 1: Unable to cross, falls off.
 - 0: Does not attempt to cross.

Intravital Microscopy for Leukocyte Trafficking

This protocol allows for the visualization and quantification of leukocyte adhesion and emigration in the pial venules.

Materials:

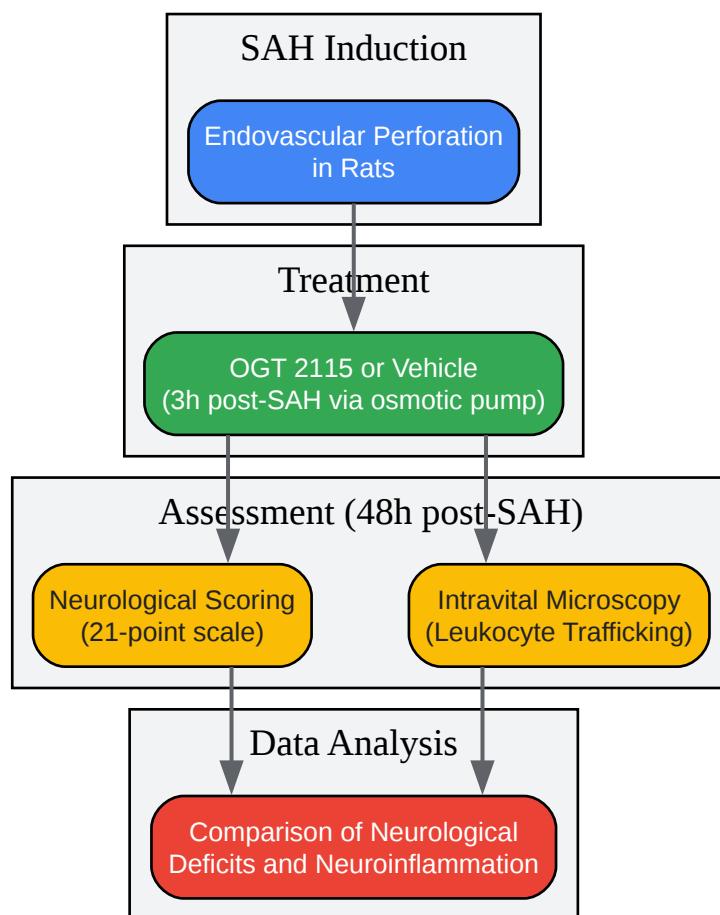
- Fluorescent microscope with a water-immersion objective
- Cranial window preparation
- Fluorescently labeled leukocytes (e.g., Rhodamine 6G)


Procedure:

- At 48 hours post-SAH, anesthetize the rat and perform a craniotomy to create a cranial window over the parietal cortex.

- Administer a fluorescent dye intravenously to label leukocytes.
- Position the animal under the microscope and identify pial venules.
- Record video sequences of leukocyte movement within the venules.
- Analyze the recordings to quantify the number of adherent and emigrated leukocytes.

Visualizations


Signaling Pathway of Heparanase in SAH-Induced Neuroinflammation

[Click to download full resolution via product page](#)

Caption: Heparanase signaling in SAH neuroinflammation.

Experimental Workflow for OGT 2115 Treatment in SAH Rat Model

[Click to download full resolution via product page](#)

Caption: **OGT 2115** experimental workflow in SAH rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heparanase promotes neuroinflammatory response during subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rat endovascular perforation model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Severity Assessment in Rats Undergoing Subarachnoid Hemorrhage Induction by Endovascular Perforation or Corresponding Sham Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [OGT 2115 Treatment in Subarachnoid Hemorrhage Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609723#ogt-2115-treatment-in-subarachnoid-hemorrhage-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com